molecular formula C15H10Br3Cl2N3O B11545444 N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide

N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide

Cat. No.: B11545444
M. Wt: 558.9 g/mol
InChI Key: SEVZKZBTXMFANK-GEVRCRHISA-N
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Description

N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is a complex organic compound characterized by the presence of dichlorophenyl and tribromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 2,4,5-tribromoaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine and bromine) are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻), amines, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a precursor for synthesizing other complex organic molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme interactions and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide
  • N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(3,4-dimethoxyphenyl)amino]acetohydrazide

Uniqueness

N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is unique due to the presence of both dichlorophenyl and tribromophenyl groups, which confer specific chemical and physical properties

Properties

Molecular Formula

C15H10Br3Cl2N3O

Molecular Weight

558.9 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-(2,4,5-tribromoanilino)acetamide

InChI

InChI=1S/C15H10Br3Cl2N3O/c16-10-4-12(18)14(5-11(10)17)21-7-15(24)23-22-6-8-1-2-9(19)3-13(8)20/h1-6,21H,7H2,(H,23,24)/b22-6+

InChI Key

SEVZKZBTXMFANK-GEVRCRHISA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)CNC2=CC(=C(C=C2Br)Br)Br

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)CNC2=CC(=C(C=C2Br)Br)Br

Origin of Product

United States

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